2,3,5,6-tetramethyl-N-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-6-7-14-17(15,16)13-11(4)9(2)8-10(3)12(13)5/h8,14H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYBUGOQKQTZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the propylamine group. One common method includes:
Sulfonation: Tetramethylbenzene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The resulting sulfonyl chloride is then reacted with propylamine to form the sulfonamide.
The reaction conditions generally involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds .
Scientific Research Applications
2,3,5,6-tetramethyl-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its sulfonamide group, which is a common motif in drug design.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or alter receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
(a) N-(2,3-Dimethylphenyl)benzenesulfonamide ()
- Substituents : Two methyl groups (positions 2 and 3) on the benzene ring; N-linked to a phenyl group.
- Key Differences :
- Fewer methyl groups (dimethyl vs. tetramethyl), reducing steric hindrance.
- N-phenyl substituent instead of N-propyl, increasing aromaticity and rigidity.
- Properties: Lower molecular weight (C₁₄H₁₅NO₂S vs. C₁₃H₂₁NO₂S for the target compound).
- Applications : Tested for antibacterial and anti-enzymatic activity .
(b) N-(2,3,5,6-Tetramethylbenzenesulfonyl)glycine (CAS 379250-94-9) ()
- Substituents : Tetramethyl benzene ring; N-linked to a glycine moiety (carboxylic acid group).
- Key Differences :
- Polar glycine substituent introduces a carboxylic acid, enhancing water solubility.
- Propyl vs. glycine: The target compound’s N-propyl group increases hydrophobicity.
- Properties :
(c) N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide ()
- Substituents : Chlorine atoms at positions 1 and 3; two sulfonamide groups.
- Key Differences :
- Electron-withdrawing chlorines vs. electron-donating methyl groups.
- Disulfonamide structure increases polarity and reactivity.
- Applications : Likely used as an oxidizing or chlorinating agent due to chlorine content .
Physical and Chemical Properties
Biological Activity
2,3,5,6-tetramethyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a unique structure that includes a benzene ring substituted with four methyl groups and a propyl group. This compound has gained interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C13H21NO2S
- Molecular Weight : 253.38 g/mol
- Structural Characteristics : The presence of the sulfonamide group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific biological molecules. This interaction can inhibit enzyme activity or alter receptor functions, leading to diverse biological effects. The sulfonamide moiety is particularly noted for its role in drug design and development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives. Although specific data on this compound is limited, related compounds have shown promising results:
- Minimum Inhibitory Concentrations (MIC) :
Anti-inflammatory Activity
In vivo studies have demonstrated that related sulfonamide compounds can significantly reduce inflammation. For instance, certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at various time points .
Antioxidant Activity
The antioxidant potential of sulfonamide derivatives has also been explored. Some compounds exhibited comparable activity to Vitamin C in reducing oxidative stress markers .
Study on Anti-inflammatory and Antimicrobial Effects
A comprehensive study evaluated various benzenesulfonamide derivatives for their biological activities. The findings indicated that certain compounds not only inhibited microbial growth but also displayed significant anti-inflammatory effects through mechanisms involving the inhibition of inflammatory mediators .
Evaluation of Structure-Activity Relationship (SAR)
Research on the SAR of related sulfonamides revealed that modifications in the side chains significantly influenced their biological activities. For example, the introduction of different alkyl groups altered the potency against specific microbial strains and inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,3,5,6-tetramethylbenzenesulfonamide | Lacks propyl group | Moderate antimicrobial |
| N-propylbenzenesulfonamide | Lacks methyl groups | Lower reactivity |
| 2,3,5,6-tetramethyl-N-ethylbenzenesulfonamide | Ethyl instead of propyl | Varying potency |
The unique combination of a tetramethyl-substituted benzene ring and a propyl sulfonamide group in this compound contributes to its distinct chemical reactivity and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 2,3,5,6-tetramethylaniline with propanesulfonyl chloride under basic conditions. Key optimizations include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions like over-sulfonation .
- Solvent Selection : Using anhydrous dichloromethane or THF to enhance reagent solubility and reaction homogeneity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Yield improvements (>70%) are achieved via iterative recrystallization in ethanol .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Compare experimental H NMR data (e.g., methyl group signals at δ 2.1–2.3 ppm, propyl chain protons at δ 0.9–1.7 ppm) with computational predictions (DFT-based) to confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular ion ([M+H] at m/z 297.15) within ±2 ppm error .
- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the tetramethyl groups on sulfonamide conformation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation approaches include:
- Standardized Assays : Use ATPase inhibition assays (e.g., for carbonic anhydrase) with controlled pH (7.4) and temperature (37°C) to ensure reproducibility .
- Purity Verification : Employ HPLC-MS (≥98% purity threshold) to exclude confounding byproducts .
- Computational Docking : Validate experimental IC values with molecular docking simulations (AutoDock Vina) to confirm binding affinity trends .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonyl S=O groups) prone to nucleophilic attack .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to correlate computed activation energies (ΔG) with experimental rate constants .
- Solvent Effects : Apply COSMO-RS models to predict solvation-free energies and optimize solvent systems (e.g., DMF for SN2 pathways) .
Q. What advanced techniques characterize the compound’s interactions with biological targets, such as enzyme active sites?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized carbonic anhydrase II, using 10 mM HEPES buffer (pH 7.4) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution (≤3 Å) to map steric clashes from tetramethyl groups .
Notes
- Advanced Methods : Emphasis on mechanistic studies (e.g., DFT, ITC) aligns with research-depth requirements.
- Contradiction Management : Addressed bioactivity variability through standardized assays and purity controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
